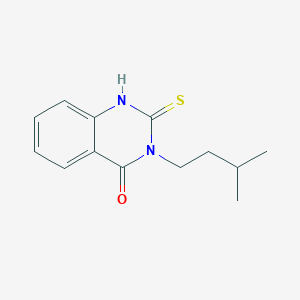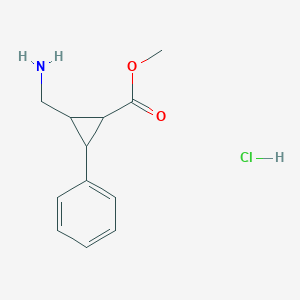![molecular formula C16H11FO2 B2703274 (3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one CAS No. 948307-89-9](/img/structure/B2703274.png)
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one, more commonly referred to as 4-fluorochalcone, is a synthetic flavonoid compound with a wide range of potential applications in scientific research. It is a product of the condensation reaction between 4-fluorobenzaldehyde and acetophenone and is a member of the flavonoid family. 4-fluorochalcone has been extensively studied for its ability to modulate biochemical and physiological processes, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Environment-Sensitive Fluorophores
Research has highlighted the use of chromen derivatives as environment-sensitive fluorophores. One study described the fluorescence properties of a chromen derivative, demonstrating its potential in developing new fluorogenic sensors. These compounds exhibit almost no fluorescence in aprotic solvents but strongly fluoresce at long wavelengths in protic solvents, making them applicable for sensor development (Uchiyama et al., 2006).
Synthesis of Fluorescent Dyes
Another aspect of scientific research involves the synthesis of new organic fluorophores. A reaction of 3-formylchromones with alkyl isocyanides led to the creation of chromen derivatives exhibiting strong blue emission in solution. These compounds were synthesized through a [4+1] cycloaddition followed by electrophilic aromatic substitution, highlighting their potential for use as blue fluorescent dyes (Teimouri, 2011).
Molecular Structures and Supramolecular Architectures
The study of molecular and supramolecular structures of chromen derivatives also constitutes an important research application. One investigation reported the structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing their molecular and supramolecular architectures. These structures provide insights into the conformational preferences and interaction patterns of these compounds, which could be useful in designing materials with specific properties (Padilla-Martínez et al., 2011).
Photochemical and Thermal Reactions
Understanding the photochemical and thermal reactions of chromen derivatives is vital for applications in materials science and photophysics. Research on 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene revealed its photochromic behavior, which includes the formation of different photoisomers and their thermal relaxation. Such studies contribute to the development of photoresponsive materials (Delbaere et al., 2003).
Thiol-Detecting Fluorescent Probes
Chromene derivatives have been explored for their utility in creating thiol-detecting fluorescent probes. These probes enable the visualization of thiol flux within physiological and pathological contexts, offering tools for studying cellular processes and disease states (Yang et al., 2019).
Propriétés
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARINDURVVFBCQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)
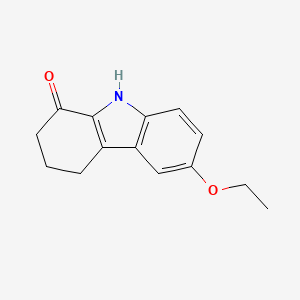


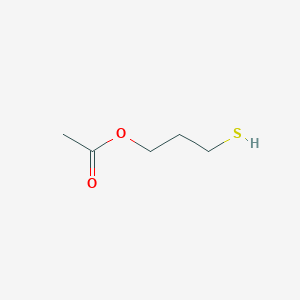
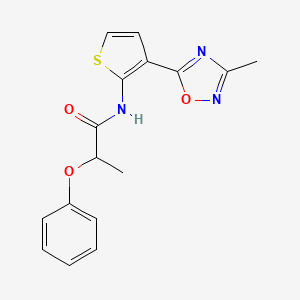
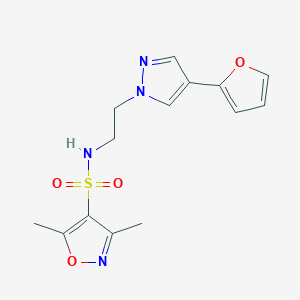
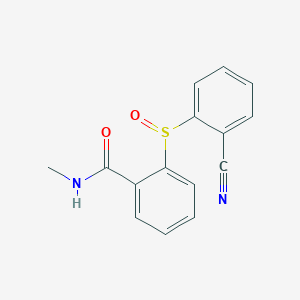
![(Butan-2-yl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B2703203.png)
![N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2703205.png)
